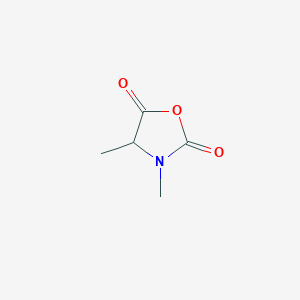
3,4-dimethyloxazolidine-2,5-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
準備方法
Synthetic Routes and Reaction Conditions
One common method for synthesizing 3,4-dimethyloxazolidine-2,5-dione involves the reaction of (2S)-2-[(methoxycarbonyl)(methyl)amino]propanoic acid with thionyl chloride in dichloromethane at 20-30°C for approximately 35 minutes . The reaction mixture is then concentrated, and n-heptane is added to precipitate the product, which is subsequently filtered and dried to obtain the compound in the form of white needles .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the synthesis typically involves similar reaction conditions as those used in laboratory settings, with adjustments for scale and efficiency.
化学反応の分析
Types of Reactions
3,4-Dimethyloxazolidine-2,5-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxazolidinones.
Reduction: Reduction reactions can convert it into different derivatives, depending on the reagents used.
Substitution: It can participate in substitution reactions where functional groups are replaced by others.
Common Reagents and Conditions
Common reagents used in these reactions include thionyl chloride, dichloromethane, and n-heptane . Reaction conditions typically involve controlled temperatures and specific solvents to ensure the desired product formation.
Major Products Formed
The major products formed from these reactions depend on the specific type of reaction and conditions used. For example, oxidation may yield oxazolidinones, while reduction can produce various derivatives with altered functional groups.
科学的研究の応用
3,4-Dimethyloxazolidine-2,5-dione has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research explores its potential therapeutic applications, particularly in drug development.
Industry: It is used in the production of specialized chemicals and materials due to its unique properties.
作用機序
The mechanism of action of 3,4-dimethyloxazolidine-2,5-dione involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its ability to form stable complexes with various biomolecules, influencing their activity and function . Detailed studies on its exact molecular targets and pathways are ongoing to fully elucidate its mechanism of action.
類似化合物との比較
Similar Compounds
4-Isobutyloxazolidine-2,5-dione: Similar in structure but with different substituents, leading to varied chemical properties.
Oxazolidine-2,5-dione: A simpler analog with fewer substituents, used in different chemical applications.
4-Methyloxazolidine-2,5-dione: Another derivative with distinct functional groups, affecting its reactivity and applications.
Uniqueness
3,4-Dimethyloxazolidine-2,5-dione is unique due to its specific substituents at the 3 and 4 positions, which confer distinct chemical and physical properties. These unique features make it valuable in various research and industrial applications, distinguishing it from other similar compounds .
特性
CAS番号 |
51784-00-0 |
|---|---|
分子式 |
C5H7NO3 |
分子量 |
129.11 g/mol |
IUPAC名 |
3,4-dimethyl-1,3-oxazolidine-2,5-dione |
InChI |
InChI=1S/C5H7NO3/c1-3-4(7)9-5(8)6(3)2/h3H,1-2H3 |
InChIキー |
WTFJJYYGWFKOQH-UHFFFAOYSA-N |
SMILES |
CC1C(=O)OC(=O)N1C |
正規SMILES |
CC1C(=O)OC(=O)N1C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















